Indomethacin Diamide

Analytical Chemistry Mass Spectrometry Pharmaceutical Impurity Profiling

Indomethacin Diamide (EP Impurity J, CAS 402849-25-6) is the definitive, pharmacopeia-compliant reference standard for detecting and quantifying this specific impurity in indomethacin API batches. Unlike other indomethacin amides with COX-2 activity, this diamide is exclusively an analytical standard—structurally distinct and legally defined as EP Impurity J. Substitution with any other compound invalidates HPLC method specificity and fails EP/USP traceability requirements. Essential for ANDA/NDA submission method validation, forced degradation studies, and QC release testing. Procure with full characterization data and CoA.

Molecular Formula C33H27Cl2N3O5
Molecular Weight 616.495
CAS No. 402849-25-6
Cat. No. B583314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndomethacin Diamide
CAS402849-25-6
Synonyms1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-Indole-3-acetic Acid 2-(4-chlorobenzoyl)-2-(4-methoxyphenyl)hydrazide, Indomethacin Impurity J
Molecular FormulaC33H27Cl2N3O5
Molecular Weight616.495
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NN(C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C33H27Cl2N3O5/c1-20-28(29-18-27(43-3)16-17-30(29)37(20)32(40)21-4-8-23(34)9-5-21)19-31(39)36-38(25-12-14-26(42-2)15-13-25)33(41)22-6-10-24(35)11-7-22/h4-18H,19H2,1-3H3,(H,36,39)
InChIKeyASSHTINDTQQHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indomethacin Diamide (CAS 402849-25-6): A Critical Reference Standard for Indomethacin API Impurity Profiling and Quality Control


Indomethacin Diamide (CAS 402849-25-6), formally designated as Indomethacin EP Impurity J, is a fully characterized chemical compound of molecular formula C33H27Cl2N3O5 and molecular weight approximately 616.5 g/mol [1]. It is a diamide derivative of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, formed through amidation of the parent carboxylic acid moiety. Unlike indomethacin and certain other indomethacin amides that exhibit COX-2 inhibitory activity, Indomethacin Diamide is primarily recognized in the pharmacopeial and regulatory context as an impurity of the indomethacin active pharmaceutical ingredient (API) rather than as a therapeutic candidate [2]. Its procurement is essential for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation .

Why Indomethacin Diamide Cannot Be Substituted with Other Indomethacin Amides or Impurities in Analytical and Regulatory Contexts


Indomethacin Diamide cannot be generically substituted with other indomethacin derivatives or amides due to its distinct molecular structure and its specific, legally defined role as a pharmacopeial impurity (EP Impurity J). While a class of indomethacin amides (e.g., N-(2-phenylethyl)indomethacin amide, N-(4-acetamidophenyl)indomethacin amide) has been investigated for their potent and selective COX-2 inhibition with IC50 values in the low-nanomolar range [1], Indomethacin Diamide is not characterized for such pharmacological activity. Its utility is exclusively analytical, serving as a reference standard for detecting, identifying, and quantifying this specific impurity in indomethacin drug substance and product batches . Substituting it with a structurally similar but non-identical compound (e.g., a different amide derivative or a different indomethacin impurity) would invalidate analytical method specificity, compromise assay accuracy, and fail to meet regulatory traceability requirements set by pharmacopeias such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) . The compound's identity as Indomethacin EP Impurity J is precisely defined by its CAS number (402849-25-6) and chemical structure, making it an irreplaceable material in pharmaceutical quality control workflows.

Quantitative Evidence Supporting the Use of Indomethacin Diamide (CAS 402849-25-6) as a Reference Standard


Exact Molecular Mass Differentiation from Indomethacin and Common Indomethacin Amides

Indomethacin Diamide possesses a precise molecular mass that distinguishes it from the parent drug indomethacin and other pharmacologically active indomethacin amides. This mass difference is critical for unambiguous detection and quantification via mass spectrometry in analytical methods. Its exact mass is reported as 615.1327764 g/mol [1].

Analytical Chemistry Mass Spectrometry Pharmaceutical Impurity Profiling

Defined Molecular Weight for HPLC Calibration and Quantitative Analysis

The molecular weight of Indomethacin Diamide is consistently reported within a narrow range (616.49 - 616.5 g/mol) across multiple reputable chemical suppliers [1]. This defined value is essential for preparing accurate stock solutions and calibration standards for high-performance liquid chromatography (HPLC) assays.

HPLC Method Validation Quantitative Analysis

Regulatory Traceability as Indomethacin EP Impurity J: Compliance-Driven Procurement

Indomethacin Diamide is not merely a chemical entity but a legally defined impurity in the context of indomethacin API manufacturing. It is explicitly listed and characterized as Indomethacin EP Impurity J . Its use as a reference standard is required for demonstrating analytical method specificity and for meeting impurity control thresholds outlined in regulatory filings (e.g., Investigational New Drug (IND) applications, New Drug Applications (NDA), Abbreviated New Drug Applications (ANDA)).

Regulatory Compliance Quality Control Pharmacopeial Standards

Absence of Reported Pharmacological Activity Distinguishes it from COX-2 Selective Amides

A critical differentiator for Indomethacin Diamide is its lack of reported biological activity, in stark contrast to a class of indomethacin amides (e.g., N-(2-phenylethyl)indomethacin amide) that have been extensively characterized as potent and selective COX-2 inhibitors with IC50 values in the low-nanomolar range [1][2]. No peer-reviewed studies or authoritative databases were found to contain quantitative COX inhibition data for Indomethacin Diamide (CAS 402849-25-6).

Pharmacology Drug Discovery Target Selectivity

Defined Application Scenarios for Indomethacin Diamide Based on Verifiable Evidence


Pharmaceutical Quality Control: HPLC Purity and Impurity Profiling of Indomethacin API

Indomethacin Diamide (EP Impurity J) is the definitive reference standard for developing and validating HPLC methods intended to quantify this specific impurity in batches of indomethacin drug substance. Its well-defined molecular weight of 616.5 g/mol allows for precise preparation of calibration curves [1], and its unique chromatographic and mass spectral properties, derived from its distinct molecular mass of 615.13 Da [2], ensure accurate peak identification and quantification, enabling compliance with ICH guidelines for impurity control.

Regulatory Submission Support: Method Validation and Traceability

For organizations preparing ANDA or NDA submissions for generic or novel indomethacin formulations, the use of a fully characterized, pharmacopeia-compliant reference standard like Indomethacin EP Impurity J is a fundamental requirement. Its procurement and use in method validation studies, as indicated by specialist suppliers like Axios Research [1], provide documented traceability and demonstrate analytical control of the manufacturing process to regulatory agencies such as the FDA and EMA.

Forced Degradation Studies to Assess Indomethacin Drug Product Stability

Indomethacin Diamide can serve as a marker compound in forced degradation (stress) studies of indomethacin formulations. By exposing the drug product to conditions of hydrolysis, oxidation, or heat, analysts can monitor for the potential formation of amide impurities, including this diamide derivative. Its known molecular structure and exact mass of 615.13 Da [1] facilitate identification by LC-MS, contributing to the establishment of the degradation pathway and the overall stability-indicating nature of the analytical method.

Bioanalytical Method Development Excluding Indomethacin Diamide as an Interferent

In contrast to active indomethacin amides, the absence of pharmacological COX-2 inhibitory activity for Indomethacin Diamide makes it irrelevant for pharmacodynamic studies [1]. However, in bioanalytical assays for indomethacin pharmacokinetics (e.g., LC-MS/MS analysis of plasma samples), researchers must ensure that Indomethacin Diamide (which could be present as an impurity) does not co-elute or interfere with the analyte peak. Its distinct exact mass of 615.13 Da [2] provides a clear parameter for confirming chromatographic resolution and assay specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indomethacin Diamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.